molecular formula C14H16N2O6 B1433445 [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1910706-36-3

[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1433445
CAS No.: 1910706-36-3
M. Wt: 308.29 g/mol
InChI Key: GZWTUPGHDHOLEC-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid: is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups, an imidazolidinone ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group with methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.

    Reduction Products: Alcohols formed from the reduction of carbonyl groups.

    Substitution Products: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Possible use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • [1-(3,4-Dimethoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
  • [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propionic acid

Uniqueness:

  • Structural Features: The presence of both methoxy groups and the imidazolidinone ring distinguishes it from other similar compounds.
  • Reactivity: The specific arrangement of functional groups influences its reactivity and potential applications.

Properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)7-16-13(19)9(6-12(17)18)15-14(16)20/h3-5,9H,6-7H2,1-2H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWTUPGHDHOLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Reactant of Route 6
[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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